molecular formula C29H33NO6 B7947643 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside

Cat. No.: B7947643
M. Wt: 491.6 g/mol
InChI Key: JUMIDJUZUBPQHV-HWVUQVAQSA-N
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Description

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside is a synthetic monosaccharide that serves as a building block for the synthesis of polysaccharides and oligosaccharides. This compound is particularly valuable in glycosylation processes, facilitating the creation of glycosides. It has significant potential in research aimed at combating various maladies, including cancer, bacterial infections, and inflammatory disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside typically involves the protection of hydroxyl groups followed by glycosylation. The process begins with the selective protection of the hydroxyl groups on the glucopyranoside ring using benzyl groups. The acetamido group is then introduced to the 2-position of the glucopyranoside ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for larger batches. This involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acetamido group.

    Substitution: The benzyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like benzyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions include various glycosides and modified monosaccharides, which can be further used in the synthesis of more complex carbohydrates .

Scientific Research Applications

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for glycosylation reactions, aiding in the synthesis of complex carbohydrates.

    Biology: The compound is used in studies related to cell surface glycosylation and its role in cell signaling and recognition.

    Medicine: Research involving this compound focuses on its potential therapeutic applications in treating cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the production of glycosides, which have applications in pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycoproteins and glycolipids, which play essential roles in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: This compound is also used in glycosylation reactions but has different protective groups.

    Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside: Similar in structure but with acetyl groups instead of benzyl groups.

Uniqueness

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside is unique due to its specific protective groups, which provide stability and facilitate selective reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIDJUZUBPQHV-HWVUQVAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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